AR-R17779

Descripción general

Descripción

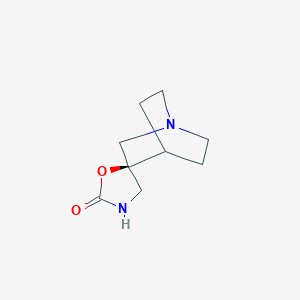

(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for synthetic and pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one typically involves the enantioselective construction of the azabicyclo scaffold. One common approach is the cycloaddition reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system . This method allows for the formation of the spirocyclic structure with high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Key Reaction Steps

-

Desmethyl precursor alkylation :

-

Disulfide precursor methylation :

-

Final product isolation :

Radiolabeling Procedures

This compound has been radiolabeled for biodistribution and receptor-binding studies:

11C-Labeling Method

-

11C-CO₂ reduction : Generated via lithium aluminum hydride in tetrahydrofuran (THF) at −10°C, followed by sulfuric acid addition .

-

11C-CH₂O synthesis : Bubbled into the desmethyl precursor solution for alkylation .

Table 2: Radiolabeling Parameters

| Isotope | Precursor | Reaction Conditions | Application |

|---|---|---|---|

| 11C | Desmethyl precursor | 80°C, 10 min, pH 6.5 buffer | Biodistribution studies |

| 11C | Disulfide precursor | 45°C, 2 min, NaBH₄/MeOH | Receptor affinity assays |

Chemical Stability

Thermal Decomposition

Table 3: Hazardous Decomposition Products

| Condition | Products | Hazard Class |

|---|---|---|

| Combustion | Hydrogen chloride, nitrogen oxides | Respiratory irritants |

| Acid/base exposure | Unidentified toxic byproducts | Corrosive |

Purity Assessment

Aplicaciones Científicas De Investigación

Cognitive Enhancement

AR-R17779 has been investigated for its role in enhancing cognitive functions, particularly in models of memory impairment.

- Radial Arm Maze Studies : Research indicates that this compound improves performance in radial-arm maze tasks, which are commonly used to assess working memory in rodents. In studies involving Sprague-Dawley rats, this compound administration resulted in significant improvements in learning and memory tasks, especially in subjects with induced memory impairments due to septohippocampal lesions .

- Mechanism of Action : The cognitive enhancement observed with this compound is attributed to its action on α7 nAChRs, which are known to play a crucial role in modulating neurotransmitter release and synaptic plasticity. This suggests that this compound could be a potential therapeutic agent for cognitive deficits associated with neurodegenerative diseases .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in models of intestinal inflammation.

- Murine Colitis Model : In studies using the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model of colitis, this compound was shown to attenuate markers of colitis severity. The compound reduced levels of inflammatory cytokines and splenic T-cell populations, indicating its potential as a treatment for inflammatory bowel diseases .

- Spleen Dependency : Notably, the protective effects of this compound were found to be dependent on the presence of the spleen. After splenectomy, the anti-inflammatory benefits were lost, highlighting the importance of the spleen in mediating the cholinergic anti-inflammatory pathway .

Immunomodulatory Properties

The immunomodulatory effects of this compound have been explored in various experimental settings.

- White Blood Cell Count : In a study involving sham-operated mice, treatment with this compound resulted in a significant decrease in white blood cell counts compared to controls. However, this effect was not observed in mice subjected to transient middle cerebral artery occlusion (tMCAO), suggesting that while this compound may modulate immune responses under certain conditions, it does not universally affect stroke-induced brain injury .

- Inflammation and Immune Response : The compound's ability to influence immune cell populations and cytokine levels positions it as a candidate for further research into therapies targeting autoimmune and inflammatory diseases .

Summary Table of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cognitive Enhancement | Radial Arm Maze Tasks | Improved learning and memory; significant effects noted |

| Anti-Inflammatory | TNBS-Induced Colitis Model | Attenuation of colitis severity; spleen-dependent effects |

| Immunomodulation | White Blood Cell Count | Decrease in counts in sham mice; no effect post-tMCAO |

Case Studies

- Cognitive Function Improvement : A study conducted on adult female Sprague-Dawley rats showed that repeated doses of this compound significantly improved performance on tasks designed to assess working memory. This suggests potential applications for treating cognitive deficits associated with aging or neurodegenerative diseases.

- Colitis Treatment : In a controlled experiment using TNBS-induced colitis models, this compound administration resulted in decreased levels of inflammatory cytokines and improved clinical outcomes. The study underscored the necessity of the spleen for these protective effects, indicating a complex interaction between cholinergic signaling and immune response.

Mecanismo De Acción

The mechanism of action of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparación Con Compuestos Similares

Similar Compounds

2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.

8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.

2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, used in drug discovery for its improved physicochemical properties.

Uniqueness

(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one is unique due to its spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature enhances its binding specificity and stability, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

AR-R17779 is a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which has garnered attention for its potential therapeutic applications in various inflammatory and neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

This compound primarily acts as an agonist at the α7nAChR, a receptor implicated in modulating inflammatory responses and neuroprotection. Activation of α7nAChR has been shown to influence several cellular pathways, including:

- Inflammatory Pathways : this compound modulates pro-inflammatory cytokine release and has been observed to activate signaling pathways such as JAK-STAT and NF-kB in microglial cells .

- Cognitive Function : The compound has been linked to improvements in memory and learning tasks, suggesting a role in cognitive enhancement .

1. Effects on Inflammation and Injury Models

This compound has been studied in various animal models to assess its anti-inflammatory effects:

- Burn Injury Model : In a study involving C57BL/6 mice subjected to burn injuries, this compound significantly reduced intestinal and lung permeability post-injury, indicating its protective effects against burn-induced inflammation. The compound was administered intraperitoneally at a dosage of 5 mg/kg, leading to improved activity levels in treated mice compared to controls .

- Stroke Model : In a transient middle cerebral artery occlusion (tMCAO) model, this compound did not show significant effects on infarct size or microglial activation despite reducing white blood cell counts in sham-operated mice. This suggests that while it may have peripheral effects, it does not significantly alter outcomes in acute stroke models .

2. Cognitive Enhancement Studies

This compound has demonstrated cognitive-enhancing properties in rodent models:

- Radial Arm Maze : In studies using the radial arm maze task, this compound improved working memory performance in rats with induced lesions affecting memory pathways. Notably, doses of 2 mg/kg led to significant improvements in learning tasks after repeated administration .

3. Intestinal Inflammation

In models of intestinal inflammation induced by trinitrobenzene sulfonic acid (TNBS), this compound exhibited protective effects by reducing local inflammatory markers and restoring normal immune responses. The compound's efficacy was shown to be spleen-dependent, indicating that its immunomodulatory effects may involve systemic immune regulation .

Data Summary

The following table summarizes key findings from studies involving this compound:

| Study Type | Model Used | Key Findings | Dosage |

|---|---|---|---|

| Burn Injury Model | C57BL/6 Mice | Reduced intestinal/lung permeability; improved activity levels | 5 mg/kg |

| Stroke Model | tMCAO in Mice | No significant effect on infarct size or microglial activation; decreased WBC count in sham mice | Daily for 5 days |

| Cognitive Enhancement | Radial Arm Maze | Improved working memory performance | 2 mg/kg |

| Intestinal Inflammation | TNBS-Induced Colitis | Reduced inflammatory markers; spleen-dependent effects | Various doses |

Propiedades

IUPAC Name |

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAGAVRSOFABFO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415499 | |

| Record name | AR-R17779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-47-1 | |

| Record name | (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-R 17779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178419471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-R17779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-R-17779 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VZ57BN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.